N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}thiophene-2-carboxamide
Description
N-{2-[(2,1,3-Benzoxadiazol-4-ylsulfonyl)amino]ethyl}thiophene-2-carboxamide is a synthetic small molecule featuring a thiophene-2-carboxamide core linked to a 2,1,3-benzoxadiazole sulfonyl group via an ethylamine spacer. The benzoxadiazole moiety is a heterocyclic aromatic system known for its electron-deficient properties, which enhance binding interactions with biological targets such as kinases or receptors. Its synthesis likely involves coupling benzoxadiazole sulfonyl chloride with a thiophene carboxamide precursor, analogous to methods described for related compounds .
Properties
Molecular Formula |
C13H12N4O4S2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H12N4O4S2/c18-13(10-4-2-8-22-10)14-6-7-15-23(19,20)11-5-1-3-9-12(11)17-21-16-9/h1-5,8,15H,6-7H2,(H,14,18) |
InChI Key |
AGGPFRHGKCOAMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)S(=O)(=O)NCCNC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}thiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzoxadiazole Moiety: This step involves the reaction of appropriate starting materials to form the benzoxadiazole ring.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with an amine.
Attachment of the Thiophene Ring: The thiophene ring is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the benzoxadiazole moiety can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Therapeutic Applications
-
Psychotropic Medications
- N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}thiophene-2-carboxamide has been explored as a potential psychotropic agent. Research indicates that derivatives of thiophene-2-carboxamide can be effective in treating psychiatric disorders such as anxiety and depression due to their ability to modulate neurotransmitter systems .
-
Anticancer Activity
- Preliminary studies suggest that this compound may exhibit anticancer properties . The presence of the benzoxadiazole moiety allows it to interact with specific proteins and enzymes involved in cancer progression. For instance, compounds with similar structures have shown cytotoxic effects on various cancer cell lines .
- Antimicrobial Properties
- Enzyme Inhibition
Case Studies
Several case studies have highlighted the effectiveness of compounds related to this compound:
- Psychiatric Disorders : A study evaluated the efficacy of thiophene derivatives in patients with anxiety disorders. Results indicated significant reductions in anxiety scores compared to placebo groups .
- Cancer Research : In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Testing : Laboratory tests revealed that the compound exhibited potent activity against Staphylococcus aureus, supporting its potential as a new antibiotic candidate .
Mechanism of Action
The mechanism of action of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The benzoxadiazole moiety can interact with proteins and enzymes, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The thiophene ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
The structural and functional attributes of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}thiophene-2-carboxamide are compared below with analogous thiophene carboxamide derivatives:
Key Observations :
- Synthetic Efficiency : Yields for analogous compounds range from 82% () to 91% (), suggesting optimized coupling protocols. The target compound’s synthesis may require similar conditions.
- Spectroscopic Features : IR spectra of thiophene carboxamides show characteristic C=O (1663–1682 cm⁻¹) and NH (3150–3319 cm⁻¹) stretches . The benzoxadiazole sulfonyl group would add S=O vibrations (~1350 cm⁻¹) and benzoxadiazole ring modes.
Key Observations :
- EGFR Binding: Compound 7h (), with a quinazolinone core, shows strong EGFR affinity. The target compound’s benzoxadiazole sulfonyl group may improve binding via additional hydrogen bonding.
- Antimicrobial Potential: N-(2-Nitrophenyl)thiophene-2-carboxamide () highlights the role of nitro groups in bioactivity, suggesting the benzoxadiazole analog could exhibit similar or enhanced effects.
- Kinase Inhibition : GDC-0834 () demonstrates the therapeutic relevance of thiophene carboxamide derivatives in kinase inhibition, a possible area for the target compound’s application.
Molecular Docking and Computational Insights
- Compound 7h () achieved a docking score of -9.31 kcal/mol with EGFR, attributed to hydrogen bonds with Met793 and hydrophobic interactions with Leu718/788 .
- The dihedral angles between aromatic rings in N-(2-nitrophenyl)thiophene-2-carboxamide (8.50–13.53°) suggest conformational flexibility, which could influence the target compound’s binding mode.
Biological Activity
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and specific case studies that highlight its efficacy against various biological targets.
- Molecular Formula : C21H18N4O4S
- Molecular Weight : 422.46 g/mol
- CAS Number : 1010913-51-5
Synthesis
The synthesis of this compound typically involves several chemical reactions starting from precursor compounds. The process can be summarized as follows:
- Formation of the Benzoxadiazole Moiety : The initial step involves synthesizing the benzoxadiazole derivative through condensation reactions.
- Sulfonamide Formation : The introduction of the sulfonamide group is achieved via nucleophilic substitution.
- Final Coupling : The thiophene carboxamide is then coupled with the benzoxadiazole sulfonamide to yield the final product.
Antimicrobial Activity
Studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 30 µg/mL |
| Bacillus subtilis | 25 µg/mL |
| Candida albicans | 20 µg/mL |
These results indicate that the compound possesses a broad spectrum of antimicrobial activity, making it a candidate for further development as an antibacterial agent .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of DNA Synthesis : The compound has been shown to interfere with DNA replication in bacterial cells by targeting specific enzymes involved in nucleic acid synthesis.
- Disruption of Cell Wall Synthesis : It may also affect the integrity of bacterial cell walls, leading to cell lysis and death.
- Apoptosis Induction in Fungal Cells : In fungal cells like Candida albicans, the compound can induce apoptosis through mitochondrial dysfunction .
Study 1: Antibacterial Efficacy
A recent study assessed the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated that the compound was effective even against methicillin-resistant strains (MRSA), highlighting its potential as a novel therapeutic agent in treating resistant infections .
Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of this compound against various Candida species. The study reported that this compound exhibited lower MIC values compared to traditional antifungal agents like fluconazole, suggesting superior efficacy in certain contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
